molecular formula C17H17BrClNO2 B285112 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B285112
M. Wt: 382.7 g/mol
InChI Key: UYRBXHVQAOQGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "BDCM" and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

BDCM has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of certain types of bacteria. Studies have shown that BDCM can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacteria that can cause infections in humans.
Another area of research has focused on the potential use of BDCM as an anti-inflammatory agent. Studies have shown that BDCM can effectively reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in humans.

Mechanism of Action

The mechanism of action of BDCM is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in bacterial growth and inflammation. Specifically, BDCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BDCM has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, BDCM has been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BDCM in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a variety of potential applications, making it a versatile tool for researchers. However, one limitation of using BDCM is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BDCM. One area of research could focus on further elucidating the compound's mechanism of action, which could help to inform the development of new therapeutic applications. Additionally, research could focus on exploring the compound's potential use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Finally, research could focus on developing new synthetic methods for BDCM that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of BDCM involves the reaction of 2,6-dimethylphenol with sodium bromide and sulfuric acid to form 2-bromo-4,6-dimethylphenol. This compound is then reacted with N-(5-chloro-2-methylphenyl)acetamide to form BDCM. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

properties

Molecular Formula

C17H17BrClNO2

Molecular Weight

382.7 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H17BrClNO2/c1-10-4-5-14(19)8-15(10)20-16(21)9-22-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21)

InChI Key

UYRBXHVQAOQGLM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C

Origin of Product

United States

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